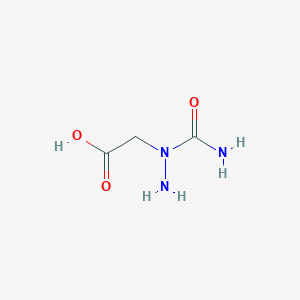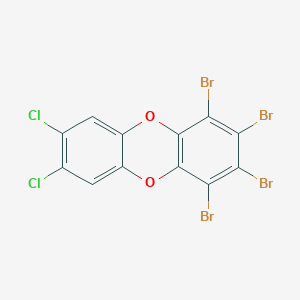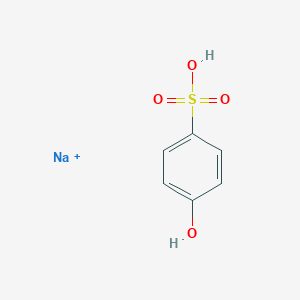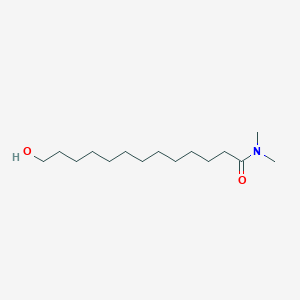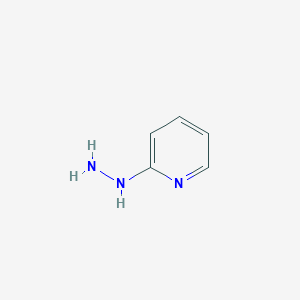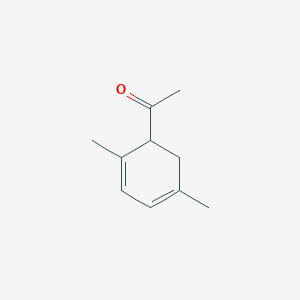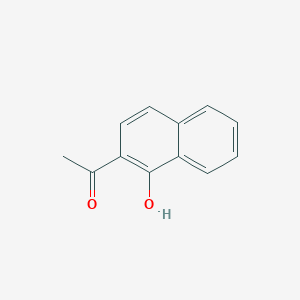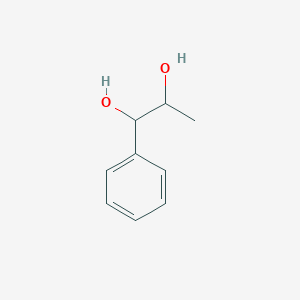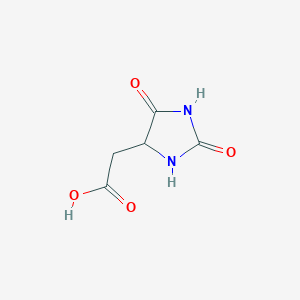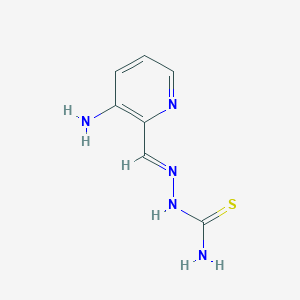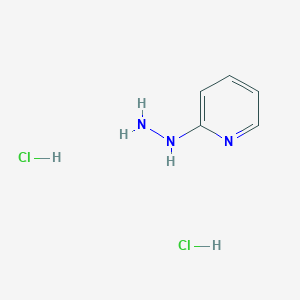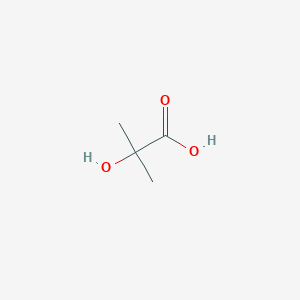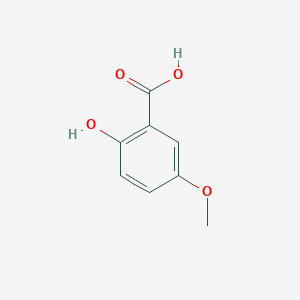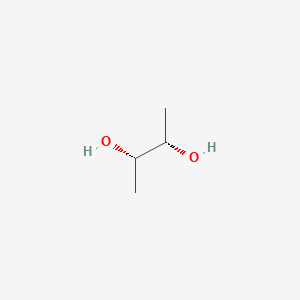
(2S,3S)-丁二醇
概述
描述
(2S,3S)-butane-2,3-diol is a chiral diol with potential applications in various fields due to its unique stereochemistry. While the provided papers do not directly discuss (2S,3S)-butane-2,3-diol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of diol chemistry.
Synthesis Analysis
The synthesis of chiral diols can be complex, requiring careful control of reaction conditions to achieve the desired stereochemistry. Paper describes the synthesis of a related compound, (3S)-4-methoxybutane-1,3-diol, from (S)-1,2,4-butanetriol. This process involves the formation of an acetal, followed by O-methylation and hydrolysis. Although this synthesis is for a different diol, the methods used could potentially be adapted for the synthesis of (2S,3S)-butane-2,3-diol.
Molecular Structure Analysis
The molecular structure of diols like (2S,3S)-butane-2,3-diol is crucial for their reactivity and application. The stereochemistry at the 2,3-positions is particularly important. Paper discusses the thermodynamic properties of 2-butanethiol, which, while not a diol, shares the butane backbone. The paper highlights the existence of different rotational conformations, which could also be relevant for understanding the conformational flexibility of (2S,3S)-butane-2,3-diol.
Chemical Reactions Analysis
Chiral diols are often used as intermediates in chemical reactions to produce other chiral compounds. Paper illustrates the use of (3S)-4-methoxybutane-1,3-diol as a chiral auxiliary in the synthesis of planar-chiral metallocenes. This indicates that (2S,3S)-butane-2,3-diol could similarly serve as an intermediate or auxiliary in the synthesis of complex chiral molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of diols are influenced by their molecular structure. Paper discusses the dehydration of 2,3-butanediol to produce dioxolanes, which have properties suitable for use as fuel additives. This suggests that (2S,3S)-butane-2,3-diol could also be a precursor to compounds with significant industrial applications. The paper also mentions the low solubility of the dioxolane mixture in water, which is a valuable property for fuel additives.
科学研究应用
生物技术生产:
- (2S,3S)-丁二醇可以使用经过代谢工程改造的大肠杆菌菌株从葡萄糖中生产,这些菌株同时表达来自克氏肠杆菌的α-乙酰乳酸合成酶和中丁二醇脱氢酶 (Chu et al., 2015)。
微生物生产中的下游处理:
- 该化合物在生物产生的二醇的下游处理中具有重要意义,包括1,3-丙二醇和2,3-丁二醇的恢复和纯化技术 (Xiu & Zeng, 2008)。
构象研究:
- 使用密度泛函理论方法进行了关于(2S,3S)-丁二醇的从头构象研究,探索了其内部氢键和与水的复合物形成 (Klein, 2002)。
微生物体内生理效应:
- 已经证明它通过激活镧敏感性Ca2+通道在大肠杆菌中诱导Ca2+瞬变,表明其在细菌-宿主细胞信号传导中的作用 (Campbell et al., 2007)。
在燃料和化工行业中的潜力:
- 研究讨论了2,3-丁二醇的生产用于各种应用,包括其作为燃料添加剂以及在合成橡胶、香水和药品制造中的潜在用途 (Garg & Jain, 1995); (Białkowska, 2016)。
生物催化生产:
- 使用经过改造的大肠杆菌整细胞从双乙酰中生物催化生产(2S,3S)-2,3-丁二醇已经得到探索,显示了大规模生产的潜力 (Li et al., 2012)。
在微生物二醇生产中的作用:
- 该化合物在微生物二醇生产中具有重要意义,被认为是平台绿色化学品 (Zeng & Sabra, 2011)。
转化研究:
- 已经进行了关于由水生气单胞菌将可溶性淀粉转化为丁二醇的研究,在不同条件下优化产量 (Willetts, 1984)。
热力学研究:
- 研究包括在二甲基亚砜和水混合物中测定(2S,3S)-丁二醇的稀释焓,揭示了溶质-溶质和溶质-溶剂相互作用的情况 (Guo et al., 2011)。
特定立体异构体的生产:
- 使用克雷伯氏肺炎克雷伯氏菌和枯草杆菌的静息细胞已经实现了高纯度的(2S,3S)-2,3-丁二醇和(3S)-乙酮的生产 (Liu et al., 2011)。
安全和危害
The safety and hazards associated with a compound like “(2S,3S)-butane-2,3-diol” would depend on factors such as its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant safety data sheets (SDS) for information on hazards, safe handling procedures, and emergency measures .
未来方向
属性
IUPAC Name |
(2S,3S)-butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031117 | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-butane-2,3-diol | |
CAS RN |
19132-06-0 | |
| Record name | (+)-2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

